L-Alanosine

概要

説明

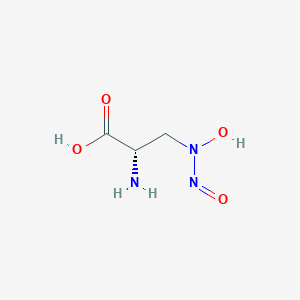

L-Alanosine, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid, is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer. It is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus. This compound functions as an antimetabolite, interfering with the metabolic processes of cells, which makes it a candidate for cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alanosine involves several steps, starting from simple precursors. One common synthetic route includes the nitration of an amino acid derivative, followed by reduction and subsequent nitrosation to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of alanosine may involve fermentation processes using the bacterium Streptomyces alanosinicus. This method leverages the natural biosynthetic pathways of the bacterium to produce alanosine in larger quantities. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

化学反応の分析

Biosynthetic Pathway of L-Alanosine

The biosynthesis involves a specialized gene cluster (ala) in Streptomyces alanosinicus ATCC 15710, encoding enzymes that orchestrate three critical reactions:

Loading of L-Dap onto a Peptidyl Carrier Protein (PCP)

-

Enzymes : AlaC (adenylation domain) and AlaL (PCP)

-

Reaction :

Diazeniumdiolate Formation

-

Key Steps :

Isotopic Labeling Studies

Stable isotope feeding experiments revealed nitrogen sources and enzymatic dependencies:

Table 1: Isotopic Labeling Results

Table 2: Key Enzymes and Functions

Non-Enzymatic Chemical Reactions

-

Nitric Oxide (NO) Involvement :

Structural and Mechanistic Insights

-

Chemical Structure :

Figure 1: Proposed Biosynthetic Pathway

-

L-Dap synthesis → 2. PCP loading → 3. N-hydroxylation → 4. N-nitrosation → 5. Thioester hydrolysis (AlaF).

Unresolved Biochemical Questions

科学的研究の応用

Phase II Clinical Trials

A notable phase II multicenter study evaluated the efficacy and safety of L-alanosine in patients with various MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, and pancreatic cancer. The study involved 65 patients who received this compound at a starting dose of 80 mg/m² via continuous intravenous infusion for five days every 21 days. Despite the treatment, there were no objective responses observed; however, 24% of patients exhibited stable disease for prolonged periods .

Table 1: Summary of Phase II Study Results

| Tumor Type | Number of Patients | Objective Responses | Stable Disease (%) | Grade 3/4 Toxicities (%) |

|---|---|---|---|---|

| Mesothelioma | 16 | 0 | 12.5 | Mucositis (11), Fatigue (6), Nausea (3), Renal Failure (1.5) |

| Non-Small Cell Lung Cancer | 13 | 0 | - | - |

| Soft Tissue Sarcoma | 15 | 0 | - | - |

| Osteosarcoma | 7 | 0 | - | - |

| Pancreatic Cancer | 14 | 0 | - | - |

Methodological Advances

Recent studies have developed sensitive methods for quantifying this compound in human plasma using liquid chromatography-tandem mass spectrometry. This method enhances the detection sensitivity of this compound significantly, achieving a limit of quantitation as low as 20 ng/mL . Such advancements are crucial for monitoring drug levels during clinical trials and optimizing dosing regimens.

Future Perspectives

The potential applications of this compound extend beyond its current use in clinical trials. Ongoing research is investigating its efficacy against other tumor types and its combination with other therapeutic agents to enhance antitumor activity. Additionally, formulations that stabilize this compound for better delivery and efficacy are being explored .

作用機序

L-Alanosine exerts its effects by inhibiting the enzyme adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate to adenylosuccinate, a key intermediate in purine metabolism. This inhibition disrupts the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The disruption is particularly effective in cells deficient in methylthioadenosine phosphorylase, making alanosine a targeted therapy for certain cancers .

類似化合物との比較

Similar Compounds

Methotrexate: Another antimetabolite that inhibits dihydrofolate reductase, affecting purine and pyrimidine synthesis.

5-Fluorouracil: An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.

Gemcitabine: A nucleoside analogue that inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.

Uniqueness of L-Alanosine

This compound is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness in targeting MTAP-deficient cells. This specificity allows for a more targeted approach in cancer therapy, potentially reducing the side effects associated with broader-spectrum antimetabolites .

生物活性

L-Alanosine, a compound derived from the biosynthetic pathways of certain Streptomyces species, has garnered attention for its unique biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as a diazeniumdiolate-containing natural product. It is produced by the bacterium Streptomyces alanosinicus and has been identified as an inhibitor of de novo purine biosynthesis. Its structure allows it to exert selective cytotoxic effects on certain cancer cells, particularly those deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which is crucial for adenine salvage pathways.

- Inhibition of Purine Biosynthesis : this compound acts primarily by inhibiting the synthesis of adenosine monophosphate (AMP) through the de novo pathway. This inhibition is particularly effective in MTAP-deficient tumor cells, leading to a depletion of ATP pools and subsequent cell death .

- Nitric Oxide Production : The compound has been shown to promote the enzymatic release of nitric oxide (NO), which contributes to its cytotoxic effects. The generation of NO from this compound is linked to its antimicrobial properties and potential as an antitumor agent .

- Circadian Pharmacology : Research indicates that the timing of this compound administration can influence its efficacy and toxicity. Administering the drug at specific circadian times may enhance its selectivity for tumor cells while minimizing effects on normal cells .

Case Studies and Clinical Trials

- Phase II Multicenter Study : A notable study investigated the efficacy of this compound in patients with MTAP-deficient cancers. The results indicated that this compound effectively inhibited tumor growth in these patients, highlighting its potential as a targeted therapy .

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits selective cytotoxicity against MTAP-negative cell lines compared to MTAP-positive ones. This selectivity underscores its potential role in precision oncology .

- Biosynthetic Pathway Elucidation : Recent research identified a gene cluster responsible for this compound biosynthesis in S. alanosinicus, providing insights into its production and potential modifications for enhanced therapeutic use .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLFUXWZJGETL-YUSKDDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024175 | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |

| Record name | Alanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5854-93-3 | |

| Record name | Alanosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。